

Technical Support Center: H-Met-Lys-OH NMR Spectra

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Compound of Interest

Compound Name: *H-Met-Lys-OH*

Cat. No.: *B1336571*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of the dipeptide **H-Met-Lys-OH** and addressing common artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the NMR spectrum of **H-Met-Lys-OH**?

A1: Artifacts in the NMR spectrum of **H-Met-Lys-OH** can arise from several sources, including:

- **Sample Preparation:** Impurities in the sample, incorrect sample concentration, and the presence of paramagnetic materials can all lead to artifacts.[\[1\]](#)[\[2\]](#)
- **Solvent:** Residual non-deuterated solvent signals can obscure peaks of interest. The choice of solvent can also influence chemical shifts.
- **Instrumental Factors:** Poor shimming of the magnetic field, incorrect pulse calibration, and temperature instability can cause peak broadening, distorted line shapes, and other spectral artifacts.[\[3\]](#)
- **Peptide-Specific Issues:** The inherent chemical properties of methionine and lysine can lead to specific artifacts, such as oxidation of the methionine residue and chemical exchange of the lysine side-chain protons.

Q2: How can I identify methionine oxidation in my NMR spectrum?

A2: Oxidation of the methionine thioether to methionine sulfoxide results in a downfield shift of the protons near the sulfur atom. The most noticeable change is the shift of the S-methyl (ϵ -CH₃) protons. In methionine sulfoxide, this peak will appear further downfield compared to the unoxidized methionine.[4] A mass shift of +16 Da in a corresponding mass spectrometry analysis can confirm oxidation.

Q3: Why are the signals for the lysine side-chain amine protons (NH₃⁺) often broad or absent?

A3: The protons of the lysine side-chain amine group are exchangeable with solvent protons (or deuterons in a deuterated solvent).[3] This chemical exchange can be on an intermediate timescale relative to the NMR experiment, leading to significant peak broadening.[3] In many cases, especially at neutral or near-neutral pH and in protic solvents like D₂O, the exchange is so rapid that the signal becomes too broad to be observed or effectively exchanges with the residual solvent peak.[3]

Q4: What is the recommended sample concentration for acquiring a ¹H NMR spectrum of **H-Met-Lys-OH**?

A4: For a simple dipeptide like **H-Met-Lys-OH**, a concentration range of 1-5 mM in a suitable deuterated solvent is generally recommended for good signal-to-noise in a reasonable acquisition time.[1] Higher concentrations can lead to issues with sample viscosity and potential aggregation, which can broaden the NMR signals.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter in the ¹H NMR spectrum of **H-Met-Lys-OH**.

Problem 1: Broad or distorted peaks throughout the spectrum.

- Possible Cause: Poor magnetic field homogeneity (shimming).
 - Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually effective. If automatic shimming fails, manual shimming may be necessary. Distorted peak shapes can sometimes give clues as to which shim gradients need adjustment.[3]

- Possible Cause: Inhomogeneous sample.
 - Solution: Ensure your sample is fully dissolved and free of any particulate matter. Filter the sample directly into the NMR tube using a pipette with a small cotton or glass wool plug.[2]
- Possible Cause: High sample concentration.
 - Solution: Dilute your sample to the recommended concentration range (1-5 mM).[1]

Problem 2: An unexpected singlet appears around 2.7 ppm.

- Possible Cause: Methionine oxidation. The S-methyl protons of methionine sulfoxide appear downfield from the typical S-methyl protons of methionine.
 - Solution: To prevent oxidation, prepare samples fresh and consider degassing the solvent. If oxidation has already occurred, it may be possible to reduce the methionine sulfoxide back to methionine, though this is typically done prior to the final cleavage step in peptide synthesis.

Problem 3: Amine and amide proton signals are not visible.

- Possible Cause: Rapid chemical exchange with the deuterated solvent (e.g., D₂O).
 - Solution: To observe exchangeable protons, you can acquire the spectrum in a non-protic deuterated solvent like DMSO-d₆. Alternatively, acquiring the spectrum at a lower temperature can slow down the exchange rate sufficiently to observe the signals. Adjusting the pH to a lower value (e.g., pH 4-5) can also slow the exchange of amide protons.[6] The exchange rate of the lysine side-chain amine protons is highly pH-dependent.[7][8]

Problem 4: Unexpected peaks that do not correspond to the peptide.

- Possible Cause: Contamination from solvents used in synthesis or purification (e.g., acetone, ethyl acetate).

- Solution: Ensure your peptide is thoroughly dried under high vacuum to remove residual solvents. Refer to tables of common NMR solvent impurities to identify the contaminant peaks.
- Possible Cause: Impurities in the NMR tube or from the cap.
 - Solution: Use clean, high-quality NMR tubes and caps. Rinse tubes with an appropriate solvent and dry them thoroughly before use.

Data Presentation

Table 1: Predicted ^1H NMR Chemical Shifts for **H-Met-Lys-OH** in D_2O

Disclaimer: The following chemical shifts are predicted based on typical values for methionine and lysine residues in peptides and may vary slightly from experimental values.

Proton Assignment (Methionine)	Predicted Chemical Shift (δ , ppm)	Multiplicity
α -CH	~4.2 - 4.5	Triplet
β -CH ₂	~2.0 - 2.2	Multiplet
γ -CH ₂	~2.5 - 2.7	Triplet
ϵ -CH ₃	~2.1	Singlet

Proton Assignment (Lysine)	Predicted Chemical Shift (δ , ppm)	Multiplicity
α -CH	~3.7 - 4.0	Triplet
β -CH ₂	~1.8 - 2.0	Multiplet
γ -CH ₂	~1.4 - 1.6	Multiplet
δ -CH ₂	~1.6 - 1.8	Multiplet
ϵ -CH ₂	~3.0 - 3.2	Triplet

Table 2: Common NMR Solvent Impurity Chemical Shifts

Solvent	Chemical Shift (δ , ppm) in CDCl_3	Chemical Shift (δ , ppm) in D_2O
Acetone	2.17	2.22
Ethyl Acetate	2.05, 4.12, 1.26	2.08, 4.16, 1.24
Dichloromethane	5.30	5.33
Water	1.56	~4.79 (HDO)

Experimental Protocols

Protocol 1: Sample Preparation for ^1H NMR

- Weighing the Sample: Accurately weigh 1-2 mg of **H-Met-Lys-OH**.
- Solvent Addition: Dissolve the peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in a clean vial.[\[5\]](#)
- Filtration: Draw the solution into a clean Pasteur pipette that has a small, tightly packed plug of glass wool or Kimwipe at the bottom.
- Transfer to NMR Tube: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube.
- Capping: Cap the NMR tube securely. If the sample is to be stored, parafilm can be wrapped around the cap to prevent solvent evaporation.

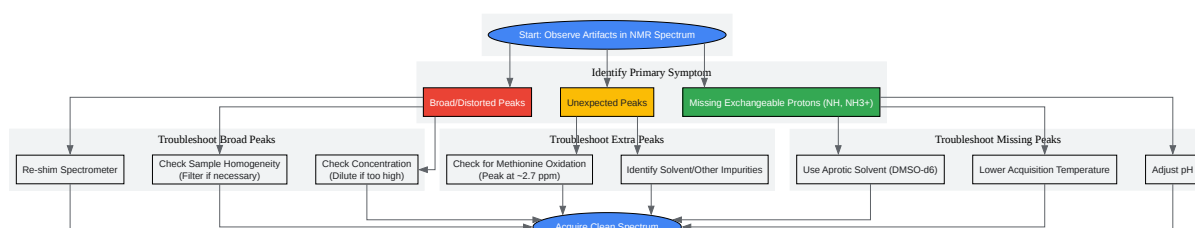
Protocol 2: Standard 1D ^1H NMR Acquisition

This protocol provides general parameters for a standard 1D ^1H NMR experiment on a 500 MHz spectrometer. These may need to be adjusted based on your specific instrument and sample.[\[9\]](#)

- Insert Sample and Lock: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

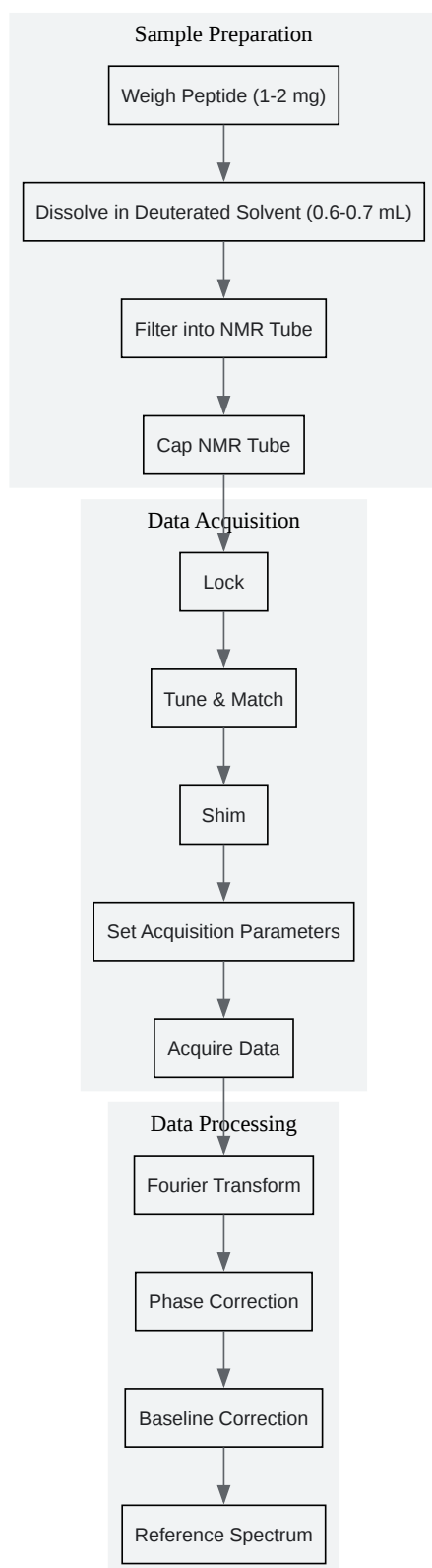
- Tuning and Matching: Tune and match the probe to the correct frequency for ^1H .
- Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
- Set Acquisition Parameters:
 - Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[9]
 - Number of Scans (NS): 16 to 64, depending on the sample concentration.
 - Spectral Width (SW): Approximately 12 ppm, centered around 5-6 ppm.
 - Acquisition Time (AQ): 2-4 seconds.[9]
 - Relaxation Delay (D1): 1-5 seconds.[9]
 - Temperature: 298 K (25 °C).
- Acquire Data: Start the acquisition.
- Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard or the residual solvent peak.

Visualizations



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Figure 1: A troubleshooting workflow for identifying and resolving common artifacts in the NMR spectrum of **H-Met-Lys-OH**.



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Figure 2: A standard experimental workflow for acquiring a 1D ^1H NMR spectrum of a peptide sample.

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